N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide

Description

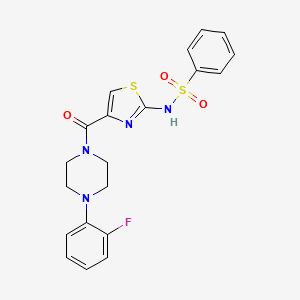

This compound integrates a benzenesulfonamide core linked to a thiazole ring substituted with a 4-(2-fluorophenyl)piperazine-1-carbonyl group.

Properties

IUPAC Name |

N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3S2/c21-16-8-4-5-9-18(16)24-10-12-25(13-11-24)19(26)17-14-29-20(22-17)23-30(27,28)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPVKKZZJWCTLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent like diethylene glycol monomethyl ether under microwave irradiation.

Thiazole Ring Formation: The piperazine derivative is then reacted with thioamide under cyclization conditions to form the thiazole ring.

Sulfonamide Formation: Finally, the thiazole derivative is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the microwave-assisted synthesis for the initial piperazine derivative formation.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide has been investigated for its potential as an anticancer agent . Studies suggest that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For instance, in vitro assays have demonstrated significant reductions in cancer cell viability at micromolar concentrations, indicating its potential efficacy in oncology.

Antimicrobial Activity

The compound has also shown promise in antimicrobial research . Its structural characteristics allow it to interact with various pathogens, potentially inhibiting their growth. Research on similar compounds suggests that derivatives containing thiazole and piperazine rings can exhibit antimicrobial properties against bacterial strains and viruses. Further studies are needed to elucidate the specific mechanisms through which this compound exerts its antimicrobial effects.

Neurological Applications

Given the presence of the piperazine moiety, this compound is being explored for its potential effects on neurological disorders. Compounds with similar structures have been associated with modulating neurotransmitter systems, which could lead to therapeutic applications in conditions such as depression or anxiety.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro at micromolar concentrations. |

| Study B | Antimicrobial Properties | Showed effectiveness against various bacterial strains; further investigation required for viral activity. |

| Study C | Neurological Effects | Suggested potential modulation of neurotransmitter systems, warranting further exploration into therapeutic applications for mental health disorders. |

Mechanism of Action

The mechanism of action of N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target bacterial enzymes or cancer cell receptors.

Pathways Involved: It may inhibit the biosynthesis of bacterial cell walls or interfere with cancer cell signaling pathways, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Benzenesulfonamide Moieties

Compounds sharing the benzenesulfonamide-thiazole backbone but differing in substituents include:

Key Observations :

- Substituent Effects : The 4-chlorophenyl group in compound 5 enhances antimicrobial activity compared to the unsubstituted phenyl group in 7 . The 2-fluorophenylpiperazine group in the target compound may improve CNS penetration or receptor affinity, as seen in piperazine-containing drugs .

- Piperazine Role : Piperazine derivatives (e.g., BZ-IV ) exhibit improved solubility and bioavailability due to their basic nitrogen atoms, which may benefit the target compound’s pharmacokinetics .

Piperazine-Carbonyl Derivatives

Piperazine-carbonyl groups are critical for binding to enzymes like cyclooxygenase-2 (COX-2) or kinases:

Key Observations :

- The trifluoromethyl group in compound 18 enhances metabolic stability, suggesting that the 2-fluorophenyl group in the target compound may similarly resist oxidative degradation .

- The thiazole ring in the target compound could confer stronger π-π stacking interactions in enzyme binding compared to thiophene in 18 .

Sulfonamide-Based Anticancer Agents

Sulfonamide derivatives with heterocyclic appendages show notable anticancer activity:

Key Observations :

- Compound 6 ’s α,β-unsaturated ketone moiety enhances pro-apoptotic activity, whereas the target compound’s piperazine-carbonyl group may target kinases or proteasomes .

Biological Activity

N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A thiazole ring , which enhances binding interactions through hydrogen bonding and π-π stacking.

- A piperazine moiety that can modulate receptor activity.

- A benzenesulfonamide group that contributes to its pharmacological properties.

The molecular formula is , and it has been identified as having potential PARP (Poly(ADP-ribose) polymerase) inhibitory activity, which is significant in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The fluorophenyl group and piperazine ring are known to inhibit enzymes involved in various metabolic pathways.

- Receptor Modulation : The compound can act on neurotransmitter receptors, influencing neurological functions.

- Antimicrobial Activity : It exhibits bactericidal effects by disrupting protein synthesis and nucleic acid production pathways in bacteria .

Antimicrobial Efficacy

Research indicates that this compound demonstrates:

- Antibacterial Activity : Effective against Gram-positive bacteria with reported MIC (Minimum Inhibitory Concentration) values ranging from 15.625 to 125 μM for Staphylococcus aureus and Enterococcus faecalis .

| Pathogen | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 | Bactericidal |

Antifungal Activity

The compound also shows promising antifungal properties, particularly against Candida species. In vitro studies have demonstrated its ability to inhibit biofilm formation without affecting planktonic cells, suggesting a quorum-sensing mediated mechanism .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the compound's effectiveness against various bacterial strains, noting significant inhibition of biofilm formation in MRSA (Methicillin-resistant Staphylococcus aureus) with MBIC values indicating moderate-to-good activity compared to standard treatments like ciprofloxacin .

- Docking Studies : Molecular docking studies have shown that the compound binds effectively to the active sites of target enzymes, further supporting its role as a potential therapeutic agent against microbial infections .

- Comparative Analysis : When compared with existing antibiotics, this compound exhibited superior antibacterial activity against resistant strains, highlighting its potential as an alternative treatment option .

Q & A

Q. What are the typical synthetic routes for N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperazine-carbonyl-thiazole core via coupling reactions. For example, reacting 1-(2-fluorophenyl)piperazine with carbonylating agents (e.g., phosgene derivatives) under basic conditions (e.g., DBU) in solvents like dichloromethane (DCM) or acetonitrile .

- Step 2: Sulfonamide introduction via nucleophilic substitution, where benzenesulfonamide reacts with the activated thiazole intermediate. This step often requires heating (60–80°C) and catalysts like N,N-diisopropylethylamine (DIPEA) .

Optimization Strategies: - Vary solvent polarity (e.g., DMF for solubility vs. DCM for selectivity).

- Adjust stoichiometry of coupling reagents (e.g., 1.2 equivalents of DBU to minimize side reactions) .

- Purify intermediates via flash chromatography or crystallization (e.g., using Et2O) to enhance final purity .

Q. Which analytical techniques are essential for characterizing the structural integrity and purity of this compound?

- X-ray Powder Diffraction (XRPD): Confirms crystallinity and polymorphic forms. For example, distinct peaks at 2θ = 10.5°, 15.3°, and 20.7° indicate a stable crystalline phase .

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Assess thermal stability (e.g., decomposition onset >200°C) and melting points .

- NMR Spectroscopy: <sup>1</sup>H and <sup>19</sup>F NMR verify substituent positions (e.g., aromatic protons at δ 6.6–7.8 ppm; fluorine coupling patterns) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 485.1234) .

Q. What are the recommended storage conditions to ensure the stability of this compound over extended periods?

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the sulfonamide and carbonyl groups .

- Humidity Control: Use desiccants (e.g., silica gel) to avoid moisture-induced degradation, particularly for hygroscopic intermediates .

- Light Sensitivity: Protect from UV exposure by using amber glass vials, as fluorophenyl groups may undergo photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 2-fluorophenyl and benzenesulfonamide moieties on biological activity?

- Substitution Analysis: Synthesize analogs with:

- Varied halogen substitutions (e.g., Cl, Br at the phenyl ring) to assess electronic effects.

- Modified sulfonamide groups (e.g., methylsulfonyl vs. phenylsulfonyl) to study steric influences .

- Biological Assays: Test analogs against target enzymes (e.g., carbonic anhydrase or kinases) using fluorescence-based activity assays. Compare IC50 values to correlate substituent effects with potency .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to visualize interactions between the fluorophenyl group and hydrophobic enzyme pockets .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

- Metabolic Stability Testing: Use liver microsome assays (e.g., human CYP450 isoforms) to identify rapid metabolism of the sulfonamide group, which may reduce in vivo activity .

- Solubility Enhancement: Formulate the compound with cyclodextrins or lipid nanoparticles to improve bioavailability if poor aqueous solubility (e.g., logP >3) limits in vivo efficacy .

- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution in rodent models to align in vitro IC50 with achievable therapeutic concentrations .

Q. How can computational methods predict the binding affinity of this compound with target enzymes, and how can these models be validated experimentally?

- Molecular Dynamics (MD) Simulations: Simulate ligand-enzyme complexes (e.g., GROMACS) to assess binding stability over 100-ns trajectories. Key interactions include hydrogen bonds between the sulfonamide and Arg residues .

- Free Energy Perturbation (FEP): Calculate ΔΔG values for fluorophenyl substitutions to predict affinity changes .

- Experimental Validation:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .

Q. What synthetic challenges arise in scaling up the production of this compound, and how can they be mitigated?

- Intermediate Purification: Replace column chromatography with continuous crystallization for thiazole intermediates to reduce time and solvent waste .

- Safety Concerns: Optimize exothermic reactions (e.g., carbamoyl chloride formation) using flow chemistry to control temperature and pressure .

- Yield Improvement: Employ Design of Experiments (DoE) to identify critical parameters (e.g., pH, stirring rate) in the coupling step .

Q. How do fluorinated substituents influence the pharmacokinetic and pharmacodynamic properties of this compound?

- Lipophilicity: The 2-fluorophenyl group increases logP by ~0.5 units, enhancing membrane permeability .

- Metabolic Resistance: Fluorine atoms block cytochrome P450-mediated oxidation at adjacent positions, prolonging half-life .

- Target Engagement: <sup>19</sup>F NMR can track compound localization in tissues, confirming target binding in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.